molecular formula C10H7BF3NO3 B1420479 8-Trifluoromethoxyquinoline-5-boronic acid CAS No. 1072951-46-2

8-Trifluoromethoxyquinoline-5-boronic acid

Cat. No.: B1420479
CAS No.: 1072951-46-2
M. Wt: 256.98 g/mol
InChI Key: ZDAZERWIWJDFAV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Trifluoromethoxyquinoline-5-boronic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

8-Trifluoromethoxyquinoline-5-boronic acid undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

8-Trifluoromethoxyquinoline-5-boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Trifluoromethoxyquinoline-5-boronic acid involves its interaction with molecular targets through covalent bonding. The boronic acid group can form reversible covalent bonds with enzymes or receptors, influencing their activity. The trifluoromethoxy group enhances the compound’s binding affinity and metabolic stability by altering its electronic properties.

Comparison with Similar Compounds

8-Trifluoromethoxyquinoline-5-boronic acid can be compared with other similar compounds, such as:

The unique combination of the trifluoromethoxy group and the boronic acid functionality in this compound provides distinct advantages in terms of reactivity, binding affinity, and versatility in synthetic applications.

Properties

IUPAC Name

[8-(trifluoromethoxy)quinolin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)6-2-1-5-15-9(6)8/h1-5,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAZERWIWJDFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=NC2=C(C=C1)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674737
Record name [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-46-2
Record name B-[8-(Trifluoromethoxy)-5-quinolinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [8-(Trifluoromethoxy)quinolin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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